molecular formula C64H132IP B14674806 Tetrahexadecylphosphanium iodide CAS No. 37165-83-6

Tetrahexadecylphosphanium iodide

Cat. No.: B14674806
CAS No.: 37165-83-6
M. Wt: 1059.6 g/mol
InChI Key: CPCVIOJKUNZLDV-UHFFFAOYSA-M
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Description

Tetrahexadecylphosphanium iodide is a quaternary phosphonium salt, characterized by the presence of a phosphorus atom bonded to four hexadecyl groups and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahexadecylphosphanium iodide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of hexadecylphosphine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tetrahexadecylphosphanium iodide can undergo various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like chloride, bromide, or cyanide can be used in substitution reactions, typically under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Various phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Tetrahexadecylphosphanium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic phases.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of tetrahexadecylphosphanium iodide involves its interaction with biological membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium iodide: Another quaternary phosphonium salt with phenyl groups instead of hexadecyl groups.

    Tetrabutylphosphonium iodide: Contains butyl groups and is used in similar applications as a phase-transfer catalyst.

Uniqueness

Tetrahexadecylphosphanium iodide is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its ability to interact with lipid membranes, making it more effective in applications such as antimicrobial agents and surfactants compared to its shorter-chain analogs.

Properties

CAS No.

37165-83-6

Molecular Formula

C64H132IP

Molecular Weight

1059.6 g/mol

IUPAC Name

tetrahexadecylphosphanium;iodide

InChI

InChI=1S/C64H132P.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1

InChI Key

CPCVIOJKUNZLDV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[I-]

Origin of Product

United States

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